

LP-533401 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: LP-533401

Cat. No.: B608644

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Application Notes and Protocols: LP-533401

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2] TPH1 is primarily expressed in the enterochromaffin cells of the gastrointestinal tract and is responsible for the majority of serotonin production outside of the central nervous system.[3] By inhibiting TPH1, **LP-533401** effectively reduces peripheral serotonin levels without significantly affecting central serotonin, as it does not readily cross the blood-brain barrier.[1] This targeted action makes **LP-533401** a valuable research tool for investigating the diverse physiological roles of peripheral serotonin and a potential therapeutic agent for conditions associated with elevated peripheral serotonin, such as osteoporosis and certain gastrointestinal disorders.[1][3]

These application notes provide detailed information on the solubility of **LP-533401** in various solvents and protocols for its preparation for in vitro and in vivo studies.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₇ H ₂₂ F ₄ N ₄ O ₃
Molecular Weight	526.48 g/mol
Appearance	Solid
Color	Brown to green
CAS Number	945976-43-2

(Data sourced from commercial supplier information)

Solubility Data

The solubility of **LP-533401** has been determined in Dimethyl Sulfoxide (DMSO) and a vehicle for in vivo administration. The quantitative data is summarized in the table below. For other common laboratory solvents such as ethanol, methanol, and aqueous buffers (e.g., PBS), specific solubility data is not readily available, and it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

Solvent	Solubility	Molar Concentration	Notes
DMSO	25 mg/mL	47.49 mM	Ultrasonic agitation and warming to 60°C may be required to achieve full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility. [1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 4.75 mM	This formulation is suitable for in vivo studies and results in a clear solution. [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **LP-533401** in DMSO, suitable for most in vitro applications.

Materials:

- **LP-533401** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
- Vortex mixer
- Water bath or heat block capable of 60°C

- Ultrasonic bath
- Sterile, amber microcentrifuge tubes or vials

Procedure:

- Weighing: Accurately weigh the desired amount of **LP-533401** powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.26 mg of **LP-533401** (Molecular Weight: 526.48 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **LP-533401** powder.
- Mixing: Vortex the solution vigorously for 1-2 minutes.
- Heating and Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 60°C for 5-10 minutes.^[1] Following warming, place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.^[1]
- Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an In Vivo Formulation

This protocol details the preparation of a dosing solution of **LP-533401** for in vivo administration, based on a commonly used vehicle.

Materials:

- **LP-533401**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes

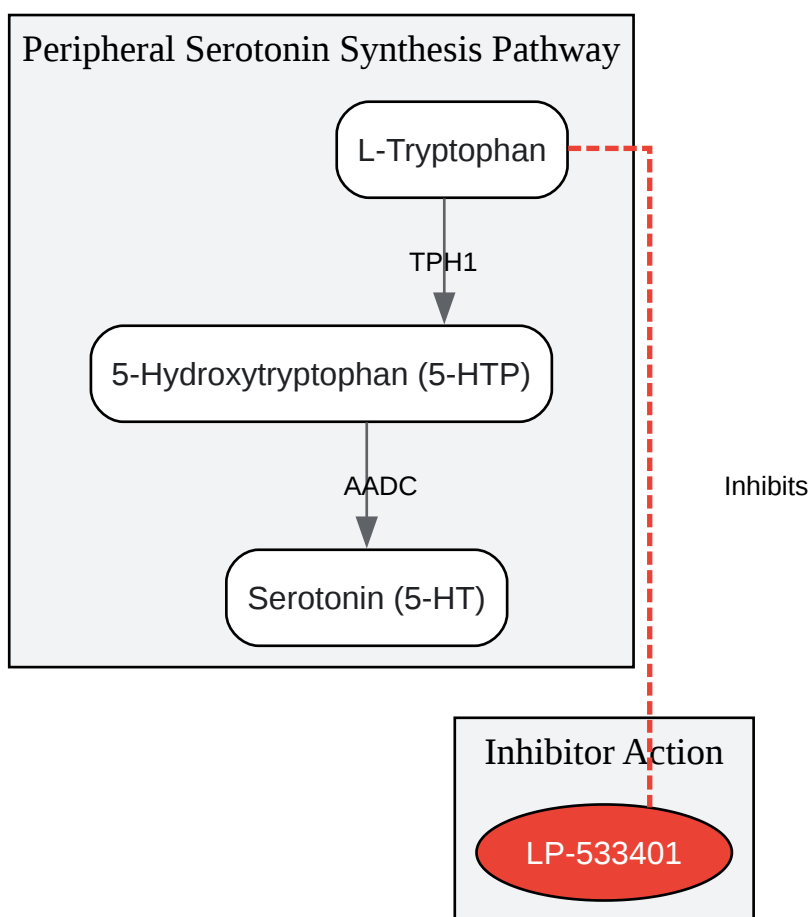
Procedure:

This protocol is for the preparation of 1 mL of a ≥ 2.5 mg/mL dosing solution.^[1] Adjust volumes as needed for your experimental requirements.

- Prepare a 25 mg/mL **LP-533401** stock in DMSO: Follow Protocol 1 to prepare a concentrated stock solution of **LP-533401** in DMSO.
- Vehicle Preparation (in order): a. In a sterile conical tube, add 400 μ L of PEG300. b. To the PEG300, add 100 μ L of the 25 mg/mL **LP-533401** DMSO stock solution and mix thoroughly by vortexing. c. Add 50 μ L of Tween-80 to the mixture and vortex again until the solution is homogeneous. d. Finally, add 450 μ L of sterile saline to bring the total volume to 1 mL. Vortex the final solution until it is clear and uniform.
- Administration: The dosing solution should be prepared fresh on the day of use. If any precipitation is observed, gentle warming and sonication may be used to redissolve the compound.

Signaling Pathway

LP-533401 acts as a direct inhibitor of Tryptophan Hydroxylase 1 (TPH1). TPH1 is the initial and rate-limiting enzyme in the synthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the gut. The pathway begins with the dietary amino acid L-Tryptophan, which is hydroxylated by TPH1 to form 5-Hydroxytryptophan (5-HTP). Subsequently, 5-HTP is decarboxylated by Aromatic L-amino acid decarboxylase (AADC) to produce Serotonin (5-Hydroxytryptamine, 5-HT). **LP-533401**'s inhibitory action on TPH1 blocks this pathway at its first step, thereby reducing the downstream production of peripheral serotonin.

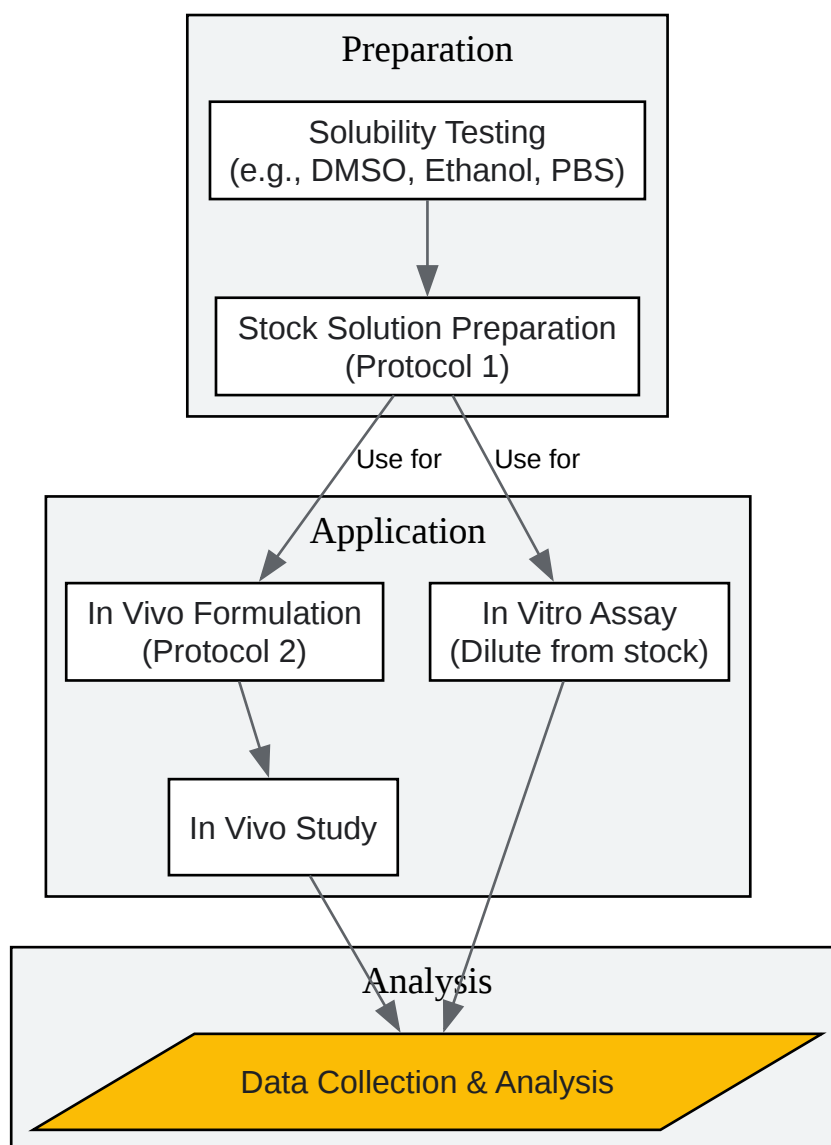


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Caption: Mechanism of action of **LP-533401** in the peripheral serotonin synthesis pathway.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing **LP-533401** in a research setting, from initial solubility testing to in vivo application.



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Caption: General experimental workflow for using **LP-533401**.

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